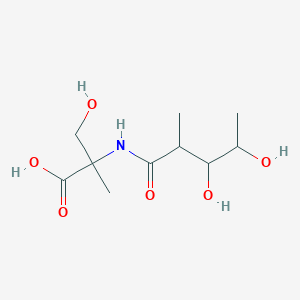

N-(3,5-Dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine

Übersicht

Beschreibung

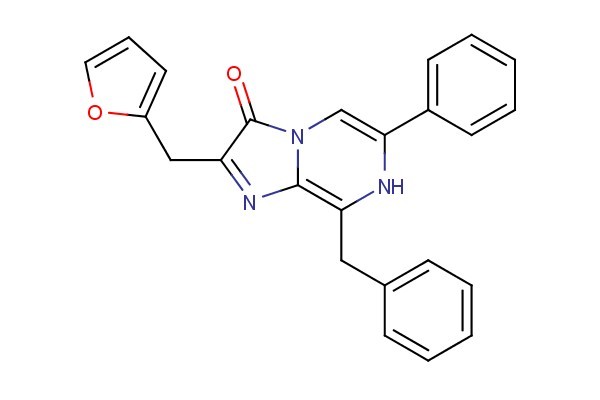

N-(3,5-Dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine is a structurally complex molecule characterized by a modified sugar moiety (3,5-dideoxy-3-methyl-D-xylonoyl) linked to a methylated serine residue. The xylonoyl group derives from D-xylose, a pentose sugar, with deoxygenation at the 3- and 5-positions and a methyl substitution at the 3-position.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Conagenin umfasst mehrere Schritte, beginnend mit der Herstellung von α-Methylserin. Der Syntheseweg umfasst die folgenden wichtigen Schritte :

Schutz der Hydroxylgruppen: Die Hydroxylgruppen werden unter Verwendung von tert-Butyldiphenylsilylchlorid (TBDPSCl) in Gegenwart von Imidazol und Dimethylformamid (DMF) geschützt.

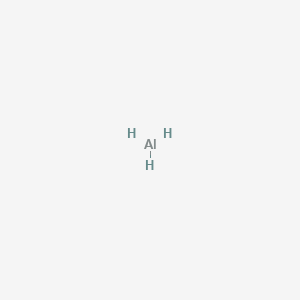

Reduktion: Die geschützte Verbindung wird unter Verwendung von Diisobutylaluminiumhydrid (DIBAL) in Dichlormethan bei -78 °C reduziert.

Bildung von Schlüsselzwischenprodukten: Verschiedene Zwischenprodukte werden durch Reaktionen gebildet, die Reagenzien wie Triphenylphosphin, Tetrabromkohlenstoff und Natriummethoxid beinhalten.

Letzte Schritte: Die letzten Schritte umfassen die Entschützung und Reinigung, um Conagenin zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Conagenin erfolgt typischerweise durch Fermentationsprozesse unter Verwendung von Streptomyces roseosporus. Die Fermentationsbrühe wird Extraktions- und Reinigungsprozessen unterzogen, um Conagenin in reiner Form zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Conagenin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Conagenin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Conagenin verändern.

Substitution: Substitutionsreaktionen können verschiedene Substituenten in das Conagenin-Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Osmiumtetroxid (OsO4) und Natriumperiodat (NaIO4).

Reduktion: Reduktionsmittel wie Diisobutylaluminiumhydrid (DIBAL) werden verwendet.

Substitution: Reagenzien wie Triphenylphosphin und Tetrabromkohlenstoff werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von Conagenin, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Neurobiology and Central Nervous System Disorders

Role in NMDA Receptor Modulation

N-(3,5-Dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine is closely related to D-serine, which acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The regulation of D-serine levels is crucial for managing NMDA receptor activity, which plays a significant role in synaptic plasticity and cognitive functions. Dysregulation of NMDA receptors is implicated in various central nervous system (CNS) disorders, including schizophrenia and Alzheimer's disease.

Recent studies have indicated that enhancing D-serine levels through modulation of serine racemase (the enzyme responsible for converting L-serine to D-serine) can improve symptoms associated with NMDA hypofunction. For instance, the synthetic analog dodecagalloyl-α-D-xylose was shown to enhance serine racemase activity significantly, suggesting that compounds like this compound could serve as potential therapeutic agents for CNS disorders characterized by NMDA dysregulation .

Treatment of Serine Deficiency Disorders

Clinical Applications

this compound may have implications in treating serine deficiency disorders. Two case studies reported significant improvements in patients with congenital microcephaly and intractable seizures after treatment with L-serine. These findings highlight the importance of serine levels in neurological health and suggest that derivatives like this compound could be explored for similar therapeutic benefits .

Metabolic Pathways and Cellular Development

Influence on Neuronal Development

Research has shown that D-serine affects metabolic pathways critical for neuronal development. Specifically, it has been observed that D-serine can inhibit the differentiation of neural progenitor cells (NPCs), leading to apoptosis in developing neurons. In contrast, L-serine has been found to promote neuronal differentiation and survival . This duality indicates that compounds like this compound might be leveraged to balance these effects in therapeutic settings.

Potential Therapeutic Developments

Drug Development Prospects

Given its structural similarity to other serine derivatives and its regulatory role in NMDA receptor activity, this compound presents an interesting candidate for drug development aimed at treating neurodegenerative diseases and psychiatric disorders. The ability to modulate serine levels could lead to new strategies for addressing conditions where traditional treatments have failed .

Summary Table: Applications of this compound

Wirkmechanismus

Conagenin exerts its effects by modulating the activity of immune cells. It enhances the proliferation of T cells and increases the production of lymphokines. The molecular targets of Conagenin include various receptors on the surface of immune cells, which it binds to and activates, leading to an enhanced immune response .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the structural and functional attributes of N-(3,5-Dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine with analogous compounds, primarily from Pharmacopeial Forum (2017) .

Structural Comparison

| Compound Name | Acyl Group/Backbone | Amino Acid/Modification | Key Features |

|---|---|---|---|

| Target Compound | 3,5-Dideoxy-3-methyl-D-xylonoyl | 2-methyl-L-serine | Sugar-derived acyl group; methylated serine; enhanced polarity |

| (2S,3R,5S)-5-[(N-Formyl-L-leucyl)oxy]-... | N-Formyl-L-leucyl | Hydroxyhexadecanoic acid | Branched fatty acid backbone; formyl-leucine ester; lipophilic |

| (S)-3-Hexyl-6-undecyl-5,6-dihydro-2H-... | Hexyl-undecyl dihydropyranone | None (lactone structure) | Macrocyclic lactone; long alkyl chains; likely membrane-targeting |

| (S,E)-Henicos-7-en-10-yl formyl-L-leucinate | (S,E)-Henicos-7-en-10-yl | Formyl-L-leucine | Unsaturated long-chain ester; potential protease resistance |

Functional and Pharmacological Insights

Acyl Group Diversity: The target compound’s sugar-derived acyl group contrasts with the fatty acid or alkyl chain backbones seen in compounds from . This difference likely impacts solubility: the xylonoyl group may enhance aqueous solubility compared to the lipophilic N-formyl-leucyl or hexyl-undecyl chains. Methylation at the serine 2-position (target compound) could reduce enzymatic degradation compared to unmodified serine derivatives, analogous to formyl-leucine esters in , which resist peptidase activity.

Biological Targets: Compounds with formyl-leucine or long alkyl chains (e.g., [[2], entries a, d]) are often designed for membrane penetration or sustained release. The target compound’s polar sugar moiety may instead favor interactions with carbohydrate-binding proteins (e.g., lectins) or extracellular receptors. Glycine and NMDA receptor modulation (as discussed in ) is unlikely for the target compound due to its steric bulk, though methylated serine derivatives could theoretically influence amino acid transport systems.

Similar stereospecificity is noted in Pharmacopeial Forum compounds (e.g., entries a vs. b in ), where minor stereochemical changes alter bioactivity.

Research Findings and Gaps

- Evidence Limitations: No direct pharmacological or biochemical data for the target compound are available in the provided evidence. Comparative insights are extrapolated from structural analogs in and receptor mechanisms in .

- Methylation and deoxygenation may confer metabolic stability, as seen in formylated peptides .

Biologische Aktivität

N-(3,5-Dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological health and metabolic processes. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a modified amino acid derivative. Its structure includes a dideoxysugar moiety and a methylated serine component, which may influence its interaction with biological systems. Understanding the structural attributes is crucial for elucidating its mechanism of action.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Neurological Effects :

- Neuroprotection : Research indicates that L-serine supplementation can ameliorate neurological conditions associated with glutamatergic signaling deficiencies. For instance, in patients with GRIN2B-related severe encephalopathy, L-serine supplementation resulted in improved motor and cognitive functions after prolonged treatment .

- Mechanistic Insights : D-serine has been shown to modulate NMDA receptor activity, which is critical for synaptic plasticity and memory formation. Studies suggest that this compound may influence similar pathways due to its structural similarities to L-serine .

-

Metabolic Role :

- One-Carbon Metabolism : L-serine plays a pivotal role in one-carbon metabolism, which is essential for nucleotide synthesis. The compound's ability to affect serine metabolism could have implications for cellular proliferation and survival in various tissues .

- Lipid Metabolism : The compound may also influence lipid metabolism pathways, particularly in the context of neurodegenerative diseases where lipid dysregulation is a concern .

Case Study 1: GRIN2B-related Severe Encephalopathy

A 5-year-old patient with a GRIN2B mutation exhibited severe neurological symptoms. Following L-serine dietary supplementation, there was an observable increase in d-serine levels in the plasma and brain. The patient showed notable improvements in cognitive and motor skills over 11 to 17 months of treatment .

Case Study 2: Hereditary Sensory Autonomic Neuropathy Type 1 (HSAN1)

In preclinical models of HSAN1, L-serine supplementation reduced levels of neurotoxic deoxysphingolipids and improved sensory and motor functions. This study highlights the therapeutic potential of serine derivatives in mitigating neurotoxic effects associated with specific genetic mutations .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Neuroprotection | Improved cognitive function | |

| Metabolic Regulation | Enhanced one-carbon metabolism | |

| Lipid Metabolism | Reduced neurotoxic lipid accumulation |

Table 2: Case Study Outcomes

| Case Study | Condition | Outcome |

|---|---|---|

| GRIN2B-related | Severe encephalopathy | Improved motor/cognitive function |

| HSAN1 | Sensory autonomic neuropathy | Reduced neurotoxic levels |

Research Findings

Recent studies have elucidated the mechanisms by which this compound may exert its biological effects:

- Apoptosis Modulation : D-serine influences apoptosis pathways through its interaction with NMDA receptors, potentially providing insights into how related compounds could modulate cell survival under stress conditions .

- Metabolomic Profiling : Comparative studies on metabolomic profiles reveal significant alterations in amino acid metabolism upon treatment with serine derivatives, indicating their broad impact on cellular homeostasis .

Q & A

Basic Research Questions

Q. How is the enantiomeric purity of N-(3,5-Dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine experimentally validated?

- Methodological Answer : Enantiomeric purity is determined using chiral-phase HPLC with a polysaccharide-based column (e.g., Chiralcel OD-H) and a mobile phase of hexane:ethanol (90:10 v/v) at 1.0 mL/min. Detection via polarimetric or UV monitoring at 254 nm. Optical purity is confirmed by comparing the specific optical rotation ([α] +17.2°) to reference standards like (+)-2-methyl-L-serine ([α] +6.0°), ensuring no racemization during synthesis .

Q. What synthetic strategies are employed to construct the xylonoyl moiety in this compound?

- Methodological Answer : The xylonoyl group is synthesized via dehydration of anthranilic acid derivatives, followed by coupling with 2-methyl-L-serine using carbodiimide-based reagents (e.g., EDC/HOBt). Reaction progress is monitored by TLC (silica gel, ethyl acetate:hexane 3:7) and confirmed by H NMR for characteristic methylene and amide proton signals (δ 1.2–1.5 ppm for CH, δ 6.8–7.2 ppm for aromatic protons) .

Q. How is the absolute configuration of the chiral center assigned?

- Methodological Answer : The 1′S configuration is assigned using optical rotatory data ([α] +17.2°) and comparative analysis with enantiomerically pure standards (e.g., (−)-2-methyl-D-serine and (+)-2-methyl-L-serine). X-ray crystallography or advanced Mosher ester analysis may further corroborate stereochemistry .

Advanced Research Questions

Q. How can contradictory optical rotation data between synthesized batches be resolved?

- Methodological Answer : Discrepancies may arise from solvent polarity or residual impurities. Repurify the compound via recrystallization (DMF/water, 1:5 v/v) and reanalyze under standardized conditions (25°C, sodium D-line). Cross-validate with C NMR to detect diastereomeric impurities (e.g., δ 170–175 ppm for carbonyl groups) and chiral GC-MS for trace enantiomers .

Q. What methodologies optimize the purification of this hygroscopic compound?

- Methodological Answer : Use lyophilization after aqueous extraction to remove polar byproducts. For non-polar impurities, employ flash chromatography (silica gel, gradient elution from 5% to 30% methanol in dichloromethane). Stability is assessed via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How is the compound’s stability under acidic/alkaline conditions evaluated for biological assays?

- Methodological Answer : Prepare buffered solutions (pH 2–9) and incubate at 37°C for 24–72 hours. Degradation is quantified using LC-MS (ESI+ mode) to identify hydrolysis products (e.g., free 2-methylserine at m/z 118.1). Kinetic stability is modeled via Arrhenius plots .

Q. What spectroscopic techniques are critical for structural elucidation of derivatives?

- Methodological Answer : High-resolution H/C NMR (400 MHz, CDCl/DMSO-d) for backbone analysis, coupled with 2D experiments (COSY, HSQC). IR spectroscopy (1600–1700 cm for amide I bands) and HRMS (TOF-MS, m/z accuracy <2 ppm) confirm molecular integrity .

Q. Methodological Notes

- Data Interpretation : Cross-reference optical rotation with H NMR integration (e.g., methyl singlet at δ 1.3 ppm) to rule out stereochemical anomalies.

- Contradiction Management : Use principal component analysis (PCA) on spectral datasets to distinguish batch-to-batch variability from structural degradation .

Eigenschaften

CAS-Nummer |

134381-30-9 |

|---|---|

Molekularformel |

C10H19NO6 |

Molekulargewicht |

249.26 g/mol |

IUPAC-Name |

(2S)-2-[[(2R,3S,4R)-2,4-dihydroxy-3-methylpentanoyl]amino]-3-hydroxy-2-methylpropanoic acid |

InChI |

InChI=1S/C10H19NO6/c1-5(6(2)13)7(14)8(15)11-10(3,4-12)9(16)17/h5-7,12-14H,4H2,1-3H3,(H,11,15)(H,16,17)/t5-,6+,7+,10-/m0/s1 |

InChI-Schlüssel |

GLESHRYLRAOJPS-DHCFDGJBSA-N |

SMILES |

CC(C(C(C)O)O)C(=O)NC(C)(CO)C(=O)O |

Isomerische SMILES |

C[C@@H]([C@@H](C)O)[C@H](C(=O)N[C@@](C)(CO)C(=O)O)O |

Kanonische SMILES |

CC(C(C)O)C(C(=O)NC(C)(CO)C(=O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

conagenin N-(2,4-dihydroxy-3-methylpentanoyl)-2-methylserine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.